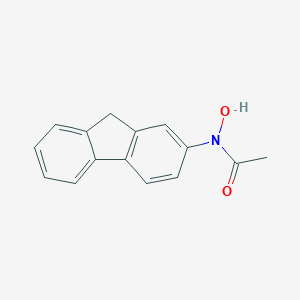

N-Hydroxy-2-acetamidofluorene

Description

N-hydroxy-2-acetylaminofluorene is a cream colored powder. (NTP, 1992)

A N-hydroxylated derivative of 2-ACETYLAMINOFLUORENE that has demonstrated carcinogenic action.

Structure

3D Structure

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKUIEGXJHVFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020719 | |

| Record name | N-Hydroxy-2-acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-hydroxy-2-acetylaminofluorene is a cream colored powder. (NTP, 1992) | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

53-95-2 | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Hydroxy-2-(acetylamino)fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyacetylaminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nohfaa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-2-acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AGD02HUQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

277 to 279 °F (NTP, 1992) | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Technical Guide: Synthesis, Reactivity, and Carcinogenic Mechanisms of N-Hydroxy-2-acetamidofluorene

Executive Summary

N-Hydroxy-2-acetamidofluorene (N-OH-AAF) is the critical "proximate carcinogen" metabolite of the aromatic amine 2-acetamidofluorene (2-AAF).[1] Historically significant in the elucidation of chemical carcinogenesis by Miller & Miller (1960), N-OH-AAF represents a model system for understanding how inert xenobiotics are bioactivated into electrophilic mutagens.

This guide details the chemical synthesis, physicochemical properties, and the precise molecular mechanisms governing its metabolic activation and subsequent reaction with genomic DNA. It is designed for researchers investigating DNA adduct formation, mutagenesis, and Phase I/II drug metabolism.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

N-OH-AAF is a hydroxamic acid derivative. Its chemical behavior is dominated by the N-hydroxy functionality, which serves as the handle for further metabolic conjugation (activation) or oxidation.[2]

| Property | Description |

| IUPAC Name | N-(9H-fluoren-2-yl)-N-hydroxyacetamide |

| CAS Registry Number | 53-95-2 |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| Appearance | Cream to light beige crystalline powder |

| Solubility | Insoluble in water; Soluble in DMSO, acetone, ethanol, and alkaline solutions. |

| Acidity (pKa) | Weakly acidic (Hydroxamic acid moiety, pKa ~8.5–9.0). Forms salts with strong bases.[3][4][5] |

| Stability | Sensitive to oxidation and light. Decomposes upon heating to emit toxic NOₓ fumes.[3][4] |

| Key Hazard | Potent Carcinogen .[6][3][7] Proximate metabolite of 2-AAF.[1] Handle with extreme caution. |

Chemical Synthesis Protocol

While N-OH-AAF can be generated enzymatically, chemical synthesis provides the high purity required for analytical standards and toxicology studies. Two primary routes exist: the Classic Reduction (Miller method) and the Modern Direct Oxidation .

Method A: Modern Direct Oxidation (Recommended)

This method utilizes a highly selective oxaziridine reagent to directly oxidize the parent amide (2-AAF), avoiding the handling of nitro-intermediates.

Reagents:

-

Substrate: N-(9H-fluoren-2-yl)acetamide (2-AAF)

-

Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF

-

Oxidant: 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis' Oxaziridine)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Atmosphere: Dry Nitrogen or Argon

Protocol:

-

Preparation: Flame-dry a 500-mL three-necked round-bottom flask. Purge with nitrogen.

-

Solubilization: Dissolve 10.0 g (44.8 mmol) of 2-AAF in 200 mL of anhydrous THF.

-

Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add 50 mL of NaHMDS (1.1 eq) via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature below -70°C.

-

Oxidation: Dissolve 13.0 g (1.1 eq) of 2-(phenylsulfonyl)-3-phenyloxaziridine in 100 mL anhydrous THF. Add this solution dropwise to the enolate mixture at -78°C over 1 hour.

-

Reaction: Stir at -78°C for 3 hours. Monitor by TLC (silica gel; ethyl acetate/hexane) for the disappearance of 2-AAF.

-

Quench & Isolation: Quench with saturated aqueous NH₄Cl (50 mL). Allow to warm to room temperature. Extract with ethyl acetate (3 x 100 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the crude residue from ethanol/water or toluene to yield N-OH-AAF as off-white needles.

Method B: Classic Reduction (Historical Context)

Source: Miller et al., Cancer Res. 1961 Involves the reduction of 2-nitrofluorene with zinc dust and ammonium chloride to N-hydroxy-2-aminofluorene, followed by controlled acetylation with ketene or acetic anhydride. This method is less atom-efficient and requires careful control to prevent over-reduction to the amine.

Metabolic Activation & Mechanism of Action[2]

N-OH-AAF is biologically inert until it undergoes Phase II conjugation. The "Nitrenium Ion Hypothesis" explains its carcinogenicity: the N-O bond is cleaved heterolytically to generate a highly electrophilic nitrogen species.

Activation Pathway

-

N-Hydroxylation (Phase I): Cytochrome P450 1A2 (CYP1A2) oxidizes 2-AAF to N-OH-AAF in the liver.

-

Esterification (Phase II):

-

Sulfation: Sulfotransferases (SULT) convert N-OH-AAF to the unstable N-sulfonyloxy-AAF .

-

Acetylation: N-Acetyltransferases (NAT) convert N-OH-AAF to N-acetoxy-AAF .

-

-

Spontaneous Cleavage: These esters are unstable leaving groups. They spontaneously depart, leaving behind the arylnitrenium ion (fluorenylnitrenium ion).

-

DNA Adduct Formation: The nitrenium ion attacks the C8 position of Guanine residues in DNA.

Visualization: Activation & Adduct Formation

Figure 1: The metabolic bioactivation pathway of 2-AAF to the DNA-damaging nitrenium ion via N-OH-AAF.

Reactivity with DNA (Guanine C8)[10]

The ultimate carcinogen (nitrenium ion) is a "hard" electrophile that shows high specificity for the C8 position of guanine.

-

Primary Adduct: N-(deoxyguanosin-8-yl)-2-acetamidofluorene (dG-C8-AAF).

-

Consequence: This bulky adduct sits in the major groove of the DNA helix (the "Insertion Denaturation Model"). It causes the guanine base to rotate from anti to syn conformation, disrupting Watson-Crick base pairing.

-

Mutation: During replication, this distortion causes DNA polymerases to stall or insert incorrect bases (often causing frameshift mutations), leading to carcinogenesis.

Safety & Handling Protocols

WARNING: this compound is a designated carcinogen.[8]

-

Containment: All synthesis and handling must occur within a certified Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration.

-

PPE: Double nitrile gloves, Tyvek lab coat/sleeves, and safety goggles are mandatory.

-

Deactivation: Contaminated glassware and surfaces should be treated with a solution of 10% sodium hypochlorite (bleach) or chromic acid (if compatible) to degrade the fluorene ring structure before disposal.

-

Waste: Dispose of as hazardous carcinogenic solid waste. Do not mix with general organic solvents.

References

-

Miller, E. C., Miller, J. A., & Hartmann, H. A. (1961). N-Hydroxy-2-acetylaminofluorene: A Metabolite of 2-Acetylaminofluorene with Increased Carcinogenic Activity in the Rat.[1][8] Cancer Research.[9][10]

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.

-

National Toxicology Program (NTP). (1992).[6][7][4] N-Hydroxy-2-acetylaminofluorene - Chemical Repository Database.

-

Hanna, P. E., & Banks, R. B. (1985). Arylhydroxamic acid N,O-acyltransferase: Apparent suicide inactivation by this compound. Journal of Biological Chemistry.

-

PubChem. (n.d.). Hydroxyacetylaminofluorene (CID 5896).[11] National Library of Medicine.

Sources

- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 2. researchgate.net [researchgate.net]

- 3. 2-ACETAMIDOFLUORENE | 53-96-3 [chemicalbook.com]

- 4. Hydroxyacetylaminofluorene | C15H13NO2 | CID 5896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-HYDROXY-2-ACETYLAMINOFLUORENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 2-Acetylaminofluorene | C15H13NO | CID 5897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Acetylaminofluorene | C15H13NO | CID 5897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reactivity in vivo of the carcinogen N-hydroxy-2-acetylaminofluorene: increase by sulfate ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dc.etsu.edu [dc.etsu.edu]

- 10. Enzymic N-acetylation of N-hydroxy-2-aminofluorene by liver cytosol from various species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydroxyacetylaminofluorene - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to N-Hydroxy-2-acetamidofluorene-Induced Hepatocarcinogenesis in Rats

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Hydroxy-2-acetamidofluorene (N-OH-AAF) and its parent compound, 2-acetylaminofluorene (2-AAF), to induce hepatocellular carcinoma (HCC) in rat models. This guide is designed to blend established scientific principles with actionable protocols, ensuring both technical accuracy and practical utility.

Scientific Foundation: The Rationale for the AAF-Induced HCC Model

Chemically induced models of cancer are indispensable tools in oncology research, allowing for the study of carcinogenesis in a controlled, time-dependent manner.[1][2] The aromatic amine 2-acetylaminofluorene (2-AAF) and its metabolite N-OH-AAF have been cornerstone compounds in this field for decades.[3][4] Oral administration of 2-AAF reliably induces liver cancer, specifically hepatocellular carcinoma or cholangiocarcinoma, in rats.[3][5]

Understanding this model requires appreciating its two-stage mechanism, which mirrors the initiation-promotion paradigm of cancer development. This makes it a powerful system for investigating molecular pathways and testing therapeutic interventions at different stages of disease progression.

Mechanism of Action: From Procarcinogen to DNA Damage

2-AAF itself is a procarcinogen; it requires metabolic activation in the liver to exert its carcinogenic effects. This multi-step process is central to the model's utility and relevance.

-

N-hydroxylation: The initial and rate-limiting step is the conversion of 2-AAF to this compound (N-OH-AAF) by cytochrome P450 enzymes, primarily CYP1A2, in hepatocytes.

-

Esterification: N-OH-AAF is further metabolized, often through sulfation by sulfotransferases, into a highly reactive electrophilic ester, N-sulfonyloxy-2-acetylaminofluorene.

-

DNA Adduct Formation: This unstable ester spontaneously breaks down to form a reactive nitrenium ion. This ion readily attacks nucleophilic sites on DNA, primarily the C8 position of guanine bases, forming DNA adducts.[6][7]

-

Mutagenesis and Initiation: These bulky DNA adducts distort the DNA helix. If not repaired by the cell's DNA repair machinery, they can lead to mutations during DNA replication, thus "initiating" the carcinogenic process.

The Dual Role of AAF: Initiator and Promoter

2-AAF is considered a complete carcinogen, meaning it can act as both an initiator and a promoter.[8] However, its most potent and widely used application is in an initiation-promotion protocol, typically using a potent initiator like diethylnitrosamine (DEN).[9][10][11]

-

As an Initiator: When used alone, chronic exposure to 2-AAF provides a continuous source of DNA damage, leading to the accumulation of initiated cells over time.

-

As a Promoter: In the DEN/2-AAF model, 2-AAF's primary role is as a powerful promoting agent. It creates a selective growth environment for initiated hepatocytes by inhibiting the proliferation of normal, uninitiated hepatocytes.[11] This mitosuppressive effect on normal cells, combined with the resistance of initiated cells, allows for the clonal expansion of preneoplastic foci, which can then progress to nodules and, ultimately, malignant tumors.[10][11]

Caption: Metabolic activation of 2-AAF to a DNA-reactive carcinogen.

Critical Safety and Handling Protocols

Extreme Caution is Mandatory. 2-Acetylaminofluorene and its metabolites are classified as reasonably anticipated human carcinogens.[4] All handling must be performed with the goal of minimizing exposure to the lowest feasible level.[12]

-

Designated Area: All work involving these compounds (weighing, mixing, administration) must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of chemical-resistant nitrile gloves.

-

Coat: A dedicated, disposable solid-front lab coat. Do not wear outside the designated area.

-

Eye Protection: Chemical safety goggles.

-

Respiratory Protection: For handling the powder, a NIOSH-approved respirator with a combination filter cartridge (organic vapor/HEPA) is required.[13]

-

-

Spill & Decontamination:

-

Do NOT dry sweep. This will aerosolize the carcinogenic powder.[12]

-

For small spills, dampen the solid material with 60-70% ethanol and carefully transfer it to a sealed waste container.[13][14]

-

Wipe the area with absorbent paper dampened with ethanol, followed by a thorough wash with soap and water.

-

-

Waste Disposal: All contaminated materials (bedding, PPE, unused diet) must be disposed of as hazardous carcinogenic waste according to institutional and governmental regulations.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[15]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[16]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][15]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to dilute the chemical. Seek immediate medical attention.[14][15]

-

Experimental Methodologies

The choice of rat strain is critical. Inbred strains like Fischer 344 (F344) or Sprague-Dawley are commonly used. Notably, male rats are often more susceptible to 2-AAF-induced hepatocarcinogenesis than females, a difference linked to higher levels of hepatic cytochrome P450 enzymes.[5]

Protocol 1: DEN Initiation / 2-AAF Promotion Model

This is the most widely used and efficient protocol for generating HCC. It synchronizes tumor development and more clearly separates the stages of carcinogenesis for study.

Objective: To induce HCC through a two-stage initiation (DEN) and promotion (2-AAF) regimen.

Materials:

-

Diethylnitrosamine (DEN)

-

2-Acetylaminofluorene (2-AAF)

-

Sterile 0.9% saline

-

Powdered standard rat chow

-

Corn oil or a suitable vehicle for mixing diet

-

Male F344 or Wistar rats (6-8 weeks old)

Step-by-Step Procedure:

-

Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to standard chow and water.

-

Initiation: Administer a single intraperitoneal (i.p.) injection of DEN at a dose of 200 mg/kg body weight, dissolved in sterile saline.[17]

-

Recovery Period: Return the rats to a standard diet for a 2-week recovery period. This allows for fixation of the DNA damage as mutations.

-

Promotion: Switch the animals to a diet containing 0.02% (200 mg/kg) 2-AAF. To prepare, thoroughly mix 2 g of 2-AAF with 10 kg of powdered chow. A small amount of corn oil can be added to bind the carcinogen to the feed and reduce dust.

-

Promotion Duration: Maintain the rats on the 2-AAF diet for 2 weeks. This period is sufficient to promote the growth of initiated cells.

-

Partial Hepatectomy (Optional but Recommended): For maximal synchronization and yield of preneoplastic lesions, a 2/3 partial hepatectomy (PH) can be performed one week into the 2-AAF promotion period. The PH provides a strong proliferative stimulus that further enhances the selective growth of initiated, AAF-resistant hepatocytes.

-

Progression: After the 2-week 2-AAF diet, return the animals to a standard chow diet and monitor for tumor development.

-

Monitoring & Endpoint: Monitor animal health and body weight weekly. Preneoplastic foci are typically visible by 8 weeks, with nodules and frank HCC developing from 12-18 weeks post-initiation.[11] Euthanize animals at predetermined endpoints or when they show signs of significant morbidity.

Caption: Experimental workflow for the DEN/2-AAF hepatocarcinogenesis model.

Protocol 2: Chronic 2-AAF Feeding Model

This protocol relies solely on 2-AAF as a complete carcinogen. It generally requires a longer duration than the DEN/2-AAF model.

Objective: To induce HCC through continuous dietary exposure to 2-AAF.

Step-by-Step Procedure:

-

Acclimatization: As described in Protocol 1.

-

Carcinogen Diet Preparation: Prepare a diet containing 0.02% - 0.05% 2-AAF in powdered chow.

-

Administration: Provide the 2-AAF-containing diet to the rats ad libitum.

-

Duration & Monitoring: Continuous feeding for 12-16 weeks is typically required to induce preneoplastic foci.[8] Development of HCC can take over 22 weeks.[5] Monitor animals closely for signs of toxicity, including weight loss.

-

Endpoint: Euthanize animals at predetermined endpoints for analysis.

Data Acquisition and Analysis

A multi-faceted approach is required to validate the model and analyze experimental outcomes.

Quantitative Data Summary

| Parameter | DEN/2-AAF Protocol | Chronic 2-AAF Protocol | Rationale & Key Reference(s) |

| Rat Strain | Male F344, Wistar | Male F344, Sprague-Dawley | Males are more susceptible due to higher P450 activity.[5] |

| Initiator | DEN (200 mg/kg, single i.p.) | None (2-AAF acts as initiator) | DEN is a potent alkylating agent causing DNA damage.[9][17] |

| Promoter | 2-AAF (0.02% in diet) | 2-AAF (0.02-0.05% in diet) | 2-AAF inhibits normal hepatocyte proliferation.[11] |

| Duration | ~18 weeks to HCC | >22 weeks to HCC | The two-stage model accelerates carcinogenesis.[5][11] |

| Key Serum Markers | ALT, AST, GGT, AFP | ALT, AST, GGT, AFP | GGT is a marker of preneoplastic lesions. AFP is a marker of HCC.[18] |

Endpoint Analyses

-

Gross Pathology: Upon euthanasia, immediately excise the liver. Note the number, size, and distribution of any visible nodules on the liver surface. Weigh the liver and calculate the liver-to-body weight ratio.

-

Serum Biochemistry: Collect blood via cardiac puncture at the time of sacrifice. Analyze serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Gamma-Glutamyl Transferase (GGT), and Alpha-Fetoprotein (AFP). Significant elevations in GGT and AFP are indicative of preneoplastic lesions and HCC, respectively.[18]

-

Histopathology:

-

Fix liver sections in 10% neutral buffered formalin for 24-48 hours.

-

Process tissues and embed in paraffin.

-

Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) for morphological assessment.

-

Expected Findings: Look for loss of normal liver architecture, nuclear pleomorphism, atypical mitosis, and fibrous septa.[11] Preneoplastic lesions (foci of cellular alteration) will appear as distinct populations of hepatocytes (e.g., basophilic, eosinophilic, or clear cell foci).[9] Hepatocellular carcinomas will show disorganized trabecular patterns, cellular atypia, and potential vascular invasion.

-

-

Immunohistochemistry (IHC):

-

Glutathione S-Transferase Placental Form (GST-P): This is a highly reliable marker for identifying preneoplastic foci in the rat liver.[8]

-

Proliferating Cell Nuclear Antigen (PCNA) or Ki-67: These markers are used to assess the proliferation index within foci, nodules, and tumors.

-

References

-

El-Serag, H. B., & Rudolph, K. L. (2007). Hepatocellular carcinoma: epidemiology and molecular carcinogenesis. Gastroenterology, 132(7), 2557–2576. [Link]

-

Lin, J. K., & Kuo, M. L. (1987). N-Nitroso-2-acetylaminofluorene: A Direct-acting Carcinogen Inducing Hepatocellular Carcinoma in Sprague-Dawley Rats. Journal of the Chinese Chemical Society, 34(4), 329-336. [Link]

-

Gupta, R. C., Dighe, N. R., Randerath, K., & Randerath, E. (1985). Nonrandom binding of the carcinogen N-hydroxy-2-acetylaminofluorene to repetitive sequences of rat liver DNA in vivo. Proceedings of the National Academy of Sciences, 82(20), 6605-6608. [Link]

-

National Toxicology Program. (2021). 2-Acetylaminofluorene. In 15th Report on Carcinogens. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Castro-Gil, M., et al. (2021). Enrichment of progenitor cells by 2-acetylaminofluorene accelerates liver carcinogenesis induced by diethylnitrosamine in vivo. Cancer Reports, 4(6), e1413. [Link]

-

Juárez-García, A., et al. (2023). Chronic Administration of Diethylnitrosamine and 2-Acetylaminofluorene Induces Hepatocellular Carcinoma in Wistar Rats. International Journal of Molecular Sciences, 24(13), 10983. [Link]

-

Katayama, S., Ohmori, T., Maeura, Y., Croci, T., & Williams, G. M. (1984). Early stages of N-2-fluorenylacetamide-induced hepatocarcinogenesis in male and female rats and effect of gonadectomy on liver neoplastic conversion and neoplastic development. Journal of the National Cancer Institute, 73(1), 141-149. [Link]

-

Dragan, Y. P., et al. (1998). Early initiating and promoting effects in 2-AAF-induced rat liver carcinogenesis: an immunohistochemical study. Carcinogenesis, 19(5), 821-828. [Link]

-

He, L., et al. (2023). Advances in experimental animal models of hepatocellular carcinoma. Cancer Communications, 43(9), 926-953. [Link]

-

Becker, F. F., & Stillman, D. (1980). Histology of rat liver following low-dose DMN or AAF treatment. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5896, Hydroxyacetylaminofluorene. Retrieved from [Link].

-

Chen, Y. J., et al. (2024). Navigating liver cancer with mouse models: a comprehensive overview of HCC experimental systems. Journal of Biomedical Science, 31(1), 27. [Link]

-

Becker, F. F., & Sell, S. (1974). Plasma Protein Synthesis by N-2-Fluorenylacetamide-induced Primary Hepatocellular Carcinomas and Hepatic Nodules. Cancer Research, 34(10), 2489-2494. [Link]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: 2-Acetylaminofluorene. Retrieved from [Link]

-

Gade, T. P., et al. (2022). Animal Models of Hepatocellular Carcinoma for Local-Regional Intraarterial Therapies. Radiology: Imaging Cancer, 4(4), e210101. [Link]

-

Ali, A. M., et al. (2016). Histopathological and biochemical assessment of liver damage in albino Wistar rats treated with cytotoxic platinum compounds in combination with 5-fluorouracil. Archives of Medical Science, 12(3), 544-553. [Link]

-

Xia, M., et al. (2022). Mouse Models of Hepatocellular Carcinoma: Classification, Advancement, and Application. Frontiers in Oncology, 12, 859335. [Link]

-

U.S. Environmental Protection Agency (EPA). (2000). 2-Acetylaminofluorene. Technology Transfer Network Air Toxics Web Site. Retrieved from [Link]

-

Llovet, J. M., et al. (2021). Mouse models of hepatocellular carcinoma. Nature Reviews Gastroenterology & Hepatology, 18(10), 679-696. [Link]

-

Becker, F. F. (1975). Alteration of hepatocytes by subcarcinogenic exposure to n-2-fluorenylacetamide. Cancer Research, 35(7), 1734-1736. [Link]

-

Gupta, R. C., et al. (1988). Formation and removal of DNA adducts in rat liver treated with N-hydroxy derivatives of 2-acetylaminofluorene, 4-acetylaminobiphenyl, and 2-acetylaminophenanthrene. Carcinogenesis, 9(9), 1621-1628. [Link]

-

Ito, N., et al. (1980). Lack of hepatocarcinogenicity of 2,2'-[1,2-ethanediylbis(oxymethylene)]bis-oxirane, 3-hydroxy-2-naphthoic acid, and acetoacetanilide in a medium-term rat liver bioassay. Journal of Toxicologic Pathology, 23(3), 195-201. [Link]

Sources

- 1. Advances in experimental animal models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Navigating liver cancer with mouse models: a comprehensive overview of HCC experimental systems [e-jlc.org]

- 3. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. Early stages of N-2-fluorenylacetamide-induced hepatocarcinogenesis in male and female rats and effect of gonadectomy on liver neoplastic conversion and neoplastic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonrandom binding of the carcinogen N-hydroxy-2-acetylaminofluorene to repetitive sequences of rat liver DNA in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation and removal of DNA adducts in rat liver treated with N-hydroxy derivatives of 2-acetylaminofluorene, 4-acetylaminobiphenyl, and 2-acetylaminophenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Early initiating and promoting effects in 2-AAF-induced rat liver carcinogenesis: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Promotive action of 2-acetylaminofluorene on hepatic precancerous lesions initiated by diethylnitrosamine in rats: Molecular study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enrichment of progenitor cells by 2‐acetylaminofluorene accelerates liver carcinogenesis induced by diethylnitrosamine in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. nj.gov [nj.gov]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. N-HYDROXY-2-ACETYLAMINOFLUORENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. Hydroxyacetylaminofluorene | C15H13NO2 | CID 5896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. Lack of hepatocarcinogenicity of 2,2’-[1,2-ethanediylbis(oxymethylene)]bis-oxirane, 3-hydroxy-2-naphthoic acid, and acetoacetanilide in a medium-term rat liver bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N‐Nitroso‐2‐acetylaminofluorene: A Direct‐acting Carcinogen Inducing Hepatocellular Carcinoma in Sprague‐Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N-Hydroxy-2-acetamidofluorene (N-OH-AAF) in Genetic Toxicology

Executive Summary

N-Hydroxy-2-acetamidofluorene (N-OH-AAF) is the proximate carcinogenic metabolite of the model arylamine 2-acetylaminofluorene (2-AAF). Unlike its parent compound, which requires initial oxidation by Cytochrome P450 (CYP1A2), N-OH-AAF bypasses Phase I oxidative metabolism, making it a critical tool for isolating and studying Phase II conjugation pathways—specifically sulfotransferases and N,O-acetyltransferases.

This application note details the use of N-OH-AAF as a positive control and mechanistic probe in genetic toxicology. It provides standardized protocols for the Bacterial Reverse Mutation (Ames) Assay and the In Vitro Comet Assay, emphasizing the specific handling requirements dictated by the compound's chemical instability and potent carcinogenicity.

Mechanistic Basis: From Metabolite to Adduct

The utility of N-OH-AAF lies in its position within the metabolic activation cascade. While 2-AAF is metabolically inert until oxidized, N-OH-AAF is a substrate for cytosolic enzymes that generate the ultimate carcinogen—the nitrenium ion.

Activation Pathway

The formation of DNA adducts occurs via two primary Phase II pathways:

-

Sulfation: Hepatic sulfotransferases convert N-OH-AAF to the highly unstable N-sulfonyloxy-AAF. Spontaneous heterolysis yields the nitrenium ion.

-

Deacetylation/Transacetylation: Cytosolic N,O-acyltransferases can convert N-OH-AAF into N-acetoxy-AAF or deacetylate it to N-hydroxy-2-aminofluorene (N-OH-AF), which binds DNA at the C8 position of guanine.

DNA Adducts and Mutagenic Consequences

-

dG-C8-AAF (Acetylated): Causes a major conformational distortion (syn-conformation), interfering with base pairing and typically inducing frameshift mutations .

-

dG-C8-AF (Deacetylated): Causes less steric hindrance but promotes base-pair substitution mutations (G:C

T:A transversions).

Figure 1: Metabolic activation pathway of 2-AAF. N-OH-AAF bypasses the CYP1A2 step, directly probing Phase II enzyme activity.

Safety & Handling Protocols

WARNING: N-OH-AAF is a potent mutagen and carcinogen (IARC Group 1 context). It is chemically unstable and sensitive to oxidation.

Storage and Stability

-

Solid State: Store at -20°C or lower. Desiccate under an inert atmosphere (Argon or Nitrogen). N-OH-AAF oxidizes to 2-nitrosofluorene and 2-AAF upon exposure to air.

-

Stock Solutions: Dissolve in fresh DMSO immediately prior to use.

-

Stability:[1] Half-life in solution is limited (< 4 hours at room temperature).

-

Avoid: Protic solvents (Ethanol/Methanol) for long-term storage as they can accelerate solvolysis.

-

Decontamination

Do not use standard ethanol sprays alone, as they may spread the carcinogen.

-

Surface Decontamination: Apply a solution of 10% Sodium Hypochlorite (Bleach) or 0.1M NaOH to chemically degrade the fluorene ring structure.

-

Reaction Time: Allow 15 minutes of contact time before wiping.

-

Waste: Segregate all solid and liquid waste as "Cytotoxic/Genotoxic Hazardous Waste."

Application I: Bacterial Reverse Mutation (Ames) Assay

This protocol utilizes N-OH-AAF to assess the mutagenic potential mediated by cytosolic enzymes (sulfotransferases) or to serve as a positive control for strains proficient in acetyltransferase.

Experimental Design

-

Tester Strains:

-

TA98: Highly sensitive to dG-C8-AAF adducts (detects frameshifts).

-

TA1538: Also sensitive to frameshifts; often used in historical data.

-

-

Metabolic Activation:

-

Standard S9: Required if the bacterial strain lacks sufficient acetyltransferase activity.

-

Hamster vs. Rat S9: Hamster S9 is often preferred for 2-AAF derivatives due to higher N-hydroxylation rates, but for N-OH-AAF (already hydroxylated), Rat S9 (rich in sulfotransferase) is sufficient.

-

Protocol Steps

-

Preparation of Top Agar: Supplement 0.6% agar with 0.5 mM L-histidine/0.5 mM biotin. Maintain at 45°C.

-

Inoculation: Add the following to a sterile 13x100mm tube:

-

0.1 mL fresh overnight culture (approx.

cells/mL). -

0.1 mL Test Solution (N-OH-AAF in DMSO).

-

0.5 mL S9 Mix (or Phosphate Buffer for -S9 conditions).

-

-

Plating: Add 2.0 mL molten Top Agar. Vortex briefly (3 sec) and pour onto Minimal Glucose Agar plates.

-

Incubation: Invert plates and incubate at 37°C for 48-72 hours.

-

Scoring: Count revertant colonies using an automated colony counter or manual backlight.

Recommended Concentration Range

Conduct a dose-range finding study. N-OH-AAF is significantly more potent than 2-AAF.

| Dose (µ g/plate ) | Expected Response (TA98 + S9) | Interpretation |

| 0 (DMSO) | 15 - 30 | Spontaneous Background |

| 1.0 | 150 - 300 | Linear Range Start |

| 5.0 | 600 - 1200 | Strong Mutagenic Response |

| 10.0 | > 1500 | Saturation / Potential Toxicity |

| 50.0 | Variable | Cytotoxicity (thinned background lawn) |

Application II: In Vitro Comet Assay (Mammalian)

The Comet Assay (Single Cell Gel Electrophoresis) detects DNA strand breaks. N-OH-AAF induces bulky adducts which are repaired by Nucleotide Excision Repair (NER). The assay detects the transient strand breaks formed during this repair process.

Cell System

-

Preferred: HepG2 (human hepatoma) – retains endogenous Phase II enzyme competence.

-

Alternative: CHO or V79 cells – requires co-incubation with exogenous S9 mix.

Workflow Visualization

Figure 2: Workflow for detecting N-OH-AAF induced DNA damage via Alkaline Comet Assay.

Protocol Steps

-

Treatment: Treat

cells/mL with N-OH-AAF (dissolved in DMSO).-

Positive Control Concentration:25 - 50 µM .

-

Duration: 2 to 4 hours. (Longer exposure may lead to cytotoxicity which confounds results).

-

-

Lysis: Immerse slides in cold Lysis Buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100, 10% DMSO) for >1 hour at 4°C.

-

Unwinding: Place slides in alkaline electrophoresis buffer (1mM EDTA, 300mM NaOH, pH > 13) for 20 minutes.

-

Electrophoresis: Run at 25V (0.7 V/cm) and 300mA for 20-30 minutes.

-

Neutralization: Wash with 0.4M Tris-HCl (pH 7.5).

-

Analysis: Stain with SYBR Gold. Score 50-100 cells per replicate.

Troubleshooting & Validation

To ensure "Self-Validating" experimental integrity, adhere to these acceptance criteria:

Acceptance Criteria

-

Solvent Control (DMSO):

-

Ames: Must fall within the laboratory's historical control range (e.g., TA98: 15-30 revertants).

-

Comet: < 10% Tail DNA intensity.[2]

-

-

Positive Control (N-OH-AAF):

-

Ames: Must induce a ≥ 3-fold increase over background.

-

Comet: Must induce a statistically significant increase in Tail Moment (p < 0.05) with > 80% cell viability.

-

Cytotoxicity Check

Genotoxicity data is invalid if massive cell death occurs.

-

Method: Calculate the Cytokinesis-Block Proliferation Index (CBPI) or use Trypan Blue exclusion.

-

Limit: Do not score doses causing > 50-60% cytotoxicity (reduction in CBPI).

References

-

Miller, J. A. (1970).[3] "Carcinogenesis by Chemicals: An Overview." Cancer Research, 30(3), 559-576. Link

-

Ames, B. N., et al. (1975). "Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test." Mutation Research/Environmental Mutagenesis, 31(6), 347-364. Link

-

Beland, F. A., & Kadlubar, F. F. (1985). "Formation and persistence of arylamine DNA adducts in vivo." Environmental Health Perspectives, 62, 19-30. Link

-

Tice, R. R., et al. (2000). "Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing." Environmental and Molecular Mutagenesis, 35(3), 206-221. Link

-

IARC Monographs. (2012). "2-Acetylaminofluorene."[3][4][5][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. Link

Sources

- 1. Stability of bacteriophages in organic solvents for formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of nucleophiles with the enzymatically-activated carcinogen, N-hydroxy-2-acetylaminofluorene, and with the model ester, N-acetoxy-2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-ACETAMIDOFLUORENE | 53-96-3 [chemicalbook.com]

- 7. The relationship of 2-acetamidofluorene mutagenicity in plate tests with its in vivo liver cell component distribution and its carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing In Vivo Solubility of N-Hydroxy-2-acetamidofluorene (N-OH-AAF)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Hydroxy-2-acetamidofluorene (N-OH-AAF). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to address the challenges of solubilizing this poorly water-soluble compound for in vivo studies. Our goal is to equip you with the knowledge to develop safe, effective, and reproducible dosing formulations.

Understanding the Challenge: The Physicochemical Properties of N-OH-AAF

This compound (N-OH-AAF) is a critical metabolite of the well-known carcinogen 2-acetylaminofluorene (2-AAF) and is itself a potent carcinogenic agent frequently used in toxicological and cancer research. A primary hurdle in conducting in vivo studies with N-OH-AAF is its very low aqueous solubility, which is reported to be less than 1 mg/mL.[1][2] This characteristic necessitates the use of specialized formulation strategies to achieve the desired concentrations for accurate and effective administration to animal models.

This guide will explore various methods to improve the solubility and bioavailability of N-OH-AAF, focusing on practical, evidence-based approaches.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when preparing N-OH-AAF formulations for in vivo experiments.

Problem 1: N-OH-AAF Fails to Dissolve in the Chosen Vehicle.

Cause: This is the most common issue and stems from the inherent low solubility of N-OH-AAF in aqueous and many non-polar organic solvents. The choice of solvent or vehicle system is paramount.

Solutions:

-

Co-Solvent Systems: For parenteral administration, particularly intraperitoneal (i.p.) injections, the use of water-miscible organic co-solvents is a well-documented strategy.

-

Dimethyl Sulfoxide (DMSO): DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

-

Protocol Insight: In published studies, N-OH-AAF has been successfully dissolved in DMSO for i.p. administration in rodents. However, it is crucial to use the lowest effective concentration of DMSO, as it can have its own biological effects. For in vivo studies in mice, it is recommended to keep the final concentration of DMSO at 10% (v/v) or less in the final dosing solution to minimize toxicity.

-

-

1,2-Propanediol (Propylene Glycol): This is another effective co-solvent for poorly water-soluble compounds.

-

Protocol Insight: There is evidence of N-OH-AAF being administered intraperitoneally in rats dissolved in 1,2-propanediol. Propylene glycol is generally considered safe for in vivo use within established limits.

-

-

Ethanol: While the parent compound 2-AAF is soluble in ethanol, caution is advised.[3] High concentrations of ethanol can cause irritation and have confounding physiological effects in animal models. It is best used in combination with other less toxic solvents.

-

-

Suspensions for Oral Gavage: For oral administration, creating a stable suspension is a common and effective approach.

-

Corn Oil: Corn oil is a widely used vehicle for oral gavage of lipophilic compounds in rodent studies.

-

-

Advanced Formulations:

-

Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.

-

Expertise & Experience: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile. The formation of an inclusion complex can significantly enhance the water solubility of N-OH-AAF, potentially allowing for administration in a more aqueous-based vehicle.

-

-

Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 300, PEG 400) are liquid at room temperature and can be used as co-solvents to dissolve hydrophobic compounds.

-

Workflow for Solvent Selection:

Caption: A logical workflow for selecting an appropriate solvent or vehicle for N-OH-AAF based on the intended route of administration.

Problem 2: Precipitation of N-OH-AAF in the Dosing Solution Over Time.

Cause: A seemingly dissolved compound may precipitate out of solution upon standing, especially if the solution is supersaturated or if the temperature changes. The stability of the formulation is critical for consistent dosing.

Solutions:

-

Sonication: Use of a bath sonicator can help to break down agglomerates and create a more finely dispersed and stable suspension.

-

Maintain Consistent Temperature: Prepare and store the formulation at a consistent temperature. If a compound was dissolved with gentle heating, be aware that it may precipitate upon cooling to room temperature or animal body temperature.

-

Fresh Preparation: Due to the potential for instability, it is best practice to prepare N-OH-AAF formulations fresh before each use.

-

Viscosity Modifiers: For suspensions, adding a viscosity-enhancing agent can help to slow down the settling of particles. However, the compatibility of such agents with N-OH-AAF and the chosen vehicle must be verified.

Problem 3: Observed Toxicity or Adverse Effects in Animal Models Unrelated to the Expected Effects of N-OH-AAF.

Cause: The vehicle itself can have biological effects that may confound the results of the study. High concentrations of certain organic solvents can cause local irritation, inflammation, or systemic toxicity.

Solutions:

-

Vehicle Control Group: It is absolutely essential to include a vehicle-only control group in your in vivo study design. This will allow you to differentiate the effects of the vehicle from the effects of N-OH-AAF.

-

Minimize Co-solvent Concentration: Use the lowest possible concentration of organic co-solvents like DMSO that will effectively dissolve the N-OH-AAF. It is often a balance between achieving the desired dose concentration and minimizing vehicle-induced toxicity.

-

Consult Toxicity Data: Review the available toxicological data for your chosen vehicle and administration route to determine safe dosage volumes and concentrations. For example, while corn oil is generally considered safe for oral gavage, high volumes can have physiological effects.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for preparing an N-OH-AAF solution for intraperitoneal injection?

A good starting point, based on published literature, is to use DMSO as the solvent. Begin by preparing a stock solution of N-OH-AAF in 100% DMSO. For injection, this stock solution should be diluted with a sterile, isotonic vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration of N-OH-AAF, ensuring the final DMSO concentration is as low as possible, ideally below 10%. Always perform a small-scale pilot test to check for precipitation upon dilution.

Q2: How can I prepare a suspension of N-OH-AAF in corn oil for oral gavage?

While a specific, validated protocol for N-OH-AAF is not available in the provided search results, a general procedure can be followed:

-

Weigh the required amount of N-OH-AAF.

-

Gently warm the corn oil to slightly above room temperature to reduce its viscosity.

-

Gradually add the N-OH-AAF powder to the corn oil while stirring or vortexing.

-

Use a sonicator to ensure a fine and uniform suspension.

-

Visually inspect the suspension for any large particles or clumping.

-

Prepare the suspension fresh daily and stir well before each administration to ensure a consistent dose.

Q3: Are there any safety precautions I should take when handling N-OH-AAF?

Yes, N-OH-AAF is a known carcinogen and should be handled with extreme care in a designated area, such as a chemical fume hood.[4] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All waste materials should be disposed of as hazardous chemical waste according to your institution's guidelines.

Q4: Can I use heat to dissolve N-OH-AAF?

Gentle heating can be used to aid in the dissolution of N-OH-AAF in some organic solvents. However, excessive heat should be avoided as it may cause degradation of the compound. The stability of N-OH-AAF at elevated temperatures in your chosen vehicle should be considered. Always start with gentle warming and monitor for any changes in the appearance of the solution.

Q5: How can cyclodextrins improve the solubility of N-OH-AAF?

Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic N-OH-AAF molecule within their central cavity. This "inclusion complex" has a more hydrophilic exterior, which significantly increases its solubility in aqueous solutions. To prepare such a formulation, N-OH-AAF and HP-β-CD are typically co-dissolved in a suitable solvent (e.g., water or a water/ethanol mixture) and then lyophilized or spray-dried to obtain a solid complex that can be readily dissolved in an aqueous vehicle for administration.

Quantitative Data Summary

| Compound | Solvent/Vehicle | Solubility | Administration Route | Reference |

| N-OH-AAF | Water | < 1 mg/mL | - | [1][2] |

| N-OH-AAF | 1,2-Propanediol | Sufficient for i.p. injection | Intraperitoneal | [5] |

| N-OH-AAF | DMSO | Sufficient for i.p. injection | Intraperitoneal | |

| 2-AAF (parent compound) | Glycols | Soluble | - | [1] |

| 2-AAF (parent compound) | Ethanol | Soluble | - | [3] |

| 2-AAF (parent compound) | Acetic Acid | Soluble | - |

Detailed Experimental Protocols

Protocol 1: Preparation of N-OH-AAF in a DMSO/Saline Vehicle for Intraperitoneal Injection

Materials:

-

This compound (N-OH-AAF)

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Sterile 0.9% saline solution

-

Sterile, light-protected vials

-

Vortex mixer

-

Sterile syringes and needles

Procedure:

-

In a chemical fume hood, accurately weigh the required amount of N-OH-AAF and place it in a sterile, light-protected vial.

-

Add a minimal volume of 100% DMSO to dissolve the N-OH-AAF completely. Vortex gently until a clear solution is obtained.

-

Calculate the final volume of the dosing solution required based on the desired final concentration of N-OH-AAF and the number of animals to be dosed.

-

Slowly add the sterile 0.9% saline to the DMSO stock solution while vortexing to reach the final volume. Ensure the final concentration of DMSO does not exceed 10% (v/v).

-

Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of DMSO to saline or reconsider the final concentration of N-OH-AAF.

-

Prepare this formulation fresh on the day of use. Protect from light.

Logical Relationship Diagram:

Caption: Step-by-step logic for preparing an N-OH-AAF solution for intraperitoneal injection.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5896, Hydroxyacetylaminofluorene. Accessed January 31, 2026.

- Mechanism of N-Hydroxy-2-acetylaminofluorene Inhibition of Rat Hepatic Ribonucleic Acid Synthesis.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5897, 2-Acetylaminofluorene. Accessed January 31, 2026.

- N-HYDROXY-2-ACETYLAMINOFLUORENE. CAMEO Chemicals. NOAA. Accessed January 31, 2026.

- Hydroxyacetylaminofluorene. PubChem. Accessed January 31, 2026.

- 2-ACETAMIDOFLUORENE | 53-96-3. ChemicalBook. Accessed January 31, 2026.

- Download Free PDF.

- In vivo covalent binding of organic chemicals to DNA as a quantitative indicator in the process of chemical carcinogenesis. SciSpace. Accessed January 31, 2026.

- Assessment of the Carcinogenicity of Dicofol (Kelthane) DDT DDE and DDD (TDE). EPA NEPIS. Accessed January 31, 2026.

- List of Lists: a Catalog of Analyses and Methods. EPA NEPIS. Accessed January 31, 2026.

- 2-Acetylaminofluorene - 15th Report on Carcinogens. NCBI Bookshelf. NIH. Accessed January 31, 2026.

- Developing Novel Hydroxypropyl-β-Cyclodextrin-Based Nanosponges as Carriers for Anticancer Hydrophobic Agents: Overcoming Limitations of Host–Guest Complexes in a Comparative Evalu

- Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles. PubMed. Accessed January 31, 2026.

- How much DMSO is tolerable by the mice through IP injection?.

- Biological Data Relevant to the Evaluation of Carcinogenic Risk to Humans - Alcohol Drinking. NCBI. Accessed January 31, 2026.

- Carcinogenic Potential Of Rotenone Phase Ii Oral And Intraperitoneal Administration To Rats. EPA NEPIS. Accessed January 31, 2026.

- US9675634B2 - Hydroxypropyl beta-cyclodextrin compositions and methods.

- University of Groningen Electrochemistry on-line with mass spectrometry Jurva, Johan Ulrik. Accessed January 31, 2026.

- Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles. Kinam Park. Accessed January 31, 2026.

- Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents 1.0 Purpose. WSU IACUC. Washington State University. Accessed January 31, 2026.

- Evidence on the Carcinogenicity of Nitrite in Combination with Amines or Amides. OEHHA. Accessed January 31, 2026.

- p53 protein expression by hepatocarcinogens in the rat liver and its potential role in mitoinhibition of normal hepatocytes as a. Oxford Academic. Accessed January 31, 2026.

- For those who work with mice and DMSO, what is the highest DMSO percentage that I can use?. Reddit. Accessed January 31, 2026.

- Drug delivery systems: water soluble taxol 2'-poly(ethylene glycol) ester prodrugs-design and in vivo effectiveness. PubMed. Accessed January 31, 2026.

- 2-Acetylaminofluorene. Grokipedia. Accessed January 31, 2026.

- REPORT OF THE AD HOC PANEL ON CHEMICAL CARCINOGENESIS TESTING AND EVALUATION OF THE NATIONAL TOXICOLOGY PROGRAM BOARD OF SCIENTI. Accessed January 31, 2026.

- Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model. PMC. NIH. Accessed January 31, 2026.

- Reactivity in Vivo of the Carcinogen N-hydroxy-2-acetylaminofluorene: Increase by Sulfate Ion. PubMed. Accessed January 31, 2026.

- Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles | Request PDF.

- Complexation of phycocyanin with hydroxypropyl-β-cyclodextrin and its application in blue beer containing quinoa saponins as foaming agents. Frontiers. Accessed January 31, 2026.

- 2,6-di-tert-butyl-p-cresol (BHT) CAS N°:128-37-0. Accessed January 31, 2026.

- Hydroxypropyl-β-cyclodextrin-incorporated Pebax composite membrane for improved permselectivity in organic solvent nanofiltration. PMC. NIH. Accessed January 31, 2026.

- Predictable and tunable half-life extension of therapeutic agents by controlled chemical release from macromolecular conjug

- Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5, USEPA, OPP. Accessed January 31, 2026.

- Substance Registry Services. US EPA. Accessed January 31, 2026.

Sources

- 1. N-HYDROXY-2-ACETYLAMINOFLUORENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Hydroxyacetylaminofluorene | C15H13NO2 | CID 5896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. 2-Acetylaminofluorene | C15H13NO | CID 5897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

Technical Support Center: Analysis of N-Hydroxy-2-acetamidofluorene (N-OH-AAF) Metabolites

Welcome to the technical support center for the analysis of N-Hydroxy-2-acetamidofluorene (N-OH-AAF) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and detailed protocols to ensure the generation of accurate and reproducible data by minimizing the formation of analytical artifacts. N-OH-AAF is a highly reactive metabolite of the carcinogen 2-acetylaminofluorene (2-AAF), and its inherent instability presents significant analytical challenges.[1][2] This resource will equip you with the knowledge to navigate these complexities.

Section 1: Frequently Asked Questions (FAQs) - Understanding and Preventing Artifacts

This section addresses common questions regarding the stability and handling of N-OH-AAF and its metabolites.

Q1: My N-OH-AAF standard/sample is degrading rapidly. What are the primary causes?

A1: N-OH-AAF is susceptible to degradation through several pathways, primarily oxidation and hydrolysis. Key factors that accelerate degradation include:

-

Exposure to Oxygen: The N-hydroxy group is prone to oxidation, which can lead to the formation of 2-nitrosofluorene and other degradation products.

-

Suboptimal pH: N-OH-AAF is an amide and can undergo hydrolysis under strongly acidic or basic conditions. The optimal pH for the activity of enzymes metabolizing N-OH-AAF, such as sulfotransferase, is around 6.3, suggesting that maintaining a near-neutral pH during sample handling is crucial.[3]

-

Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including degradation.[4]

-

Exposure to Light: While specific photostability data for N-OH-AAF is not extensively documented, many aromatic amines and their derivatives are light-sensitive. It is a best practice to protect samples from light.

Q2: What are the best practices for collecting and storing biological samples (plasma, urine, tissue homogenates) for N-OH-AAF analysis?

A2: Proper sample collection and storage are critical to prevent ex vivo artifact formation.

-

Immediate Cooling: Biological samples should be cooled immediately upon collection to slow down enzymatic activity and chemical degradation.[4]

-

Anticoagulant/Preservative Choice: For blood samples, the choice of anticoagulant can be important. While specific studies on N-OH-AAF are limited, general recommendations for metabolite analysis suggest using EDTA or heparin. For urine, consider the potential for microbial growth and adjust the pH if necessary.

-

Addition of Stabilizers: While there is no universally validated stabilizer for N-OH-AAF, the literature suggests that thiol-containing compounds have a stabilizing effect on N-OH-AAF sulfotransferase, an enzyme involved in its metabolism.[3] This suggests that antioxidants, particularly those with thiol groups (e.g., N-acetylcysteine, dithiothreitol), may help preserve N-OH-AAF. However, this should be validated in your specific matrix. One study showed that ascorbate (Vitamin C) did not significantly impact the mutagenicity of N-OH-AAF, which may indicate it is not an effective stabilizer in this context.[5]

-

Storage Conditions: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -80°C is essential to minimize degradation.[4] Avoid repeated freeze-thaw cycles.

Q3: I am seeing unexpected peaks in my chromatogram. Could they be artifacts from my extraction procedure?

A3: Yes, the extraction process is a common source of artifacts.

-

Solvent-Induced Degradation: Certain solvents can react with your analyte. For example, methanol can sometimes lead to methylation artifacts, although this is more common with other functional groups. Halogenated solvents like chloroform can also be problematic.

-

pH Changes: During liquid-liquid extraction (LLE), adjusting the pH to partition the analyte can cause degradation if the pH is too extreme or if the sample is exposed to the adjusted pH for an extended period.

-

Solid-Phase Extraction (SPE) Artifacts: The sorbent material in SPE cartridges can sometimes have active sites that can interact with and degrade sensitive analytes. Ensure the cartridge is properly conditioned and that the elution solvent is appropriate.

Section 2: Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the analysis of N-OH-AAF metabolites.

Troubleshooting HPLC Analysis

| Problem | Potential Cause | Recommended Solution |

| Peak Tailing for N-OH-AAF and its Metabolites | Secondary interactions with residual silanols on the HPLC column. | Use a high-quality, end-capped C18 column. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (start with 0.1% v/v) to block silanol interactions. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. |

| Appearance of New, Unidentified Peaks During the Analytical Run | On-column degradation of N-OH-AAF. This can be exacerbated by acidic mobile phases or metal contamination in the HPLC system.[6] | Reduce the residence time of the analyte on the column by using a shorter column or a faster flow rate.[7] Use a mobile phase with a pH closer to neutral, if chromatographic resolution allows. Consider using a column with a different stationary phase chemistry. Flush the system to remove any metal contaminants. |

| Shifting Retention Times | Changes in mobile phase composition, temperature fluctuations, or column degradation. | Ensure the mobile phase is fresh, well-mixed, and degassed. Use a column oven to maintain a consistent temperature. If the column is old, consider replacing it.[6] |

Troubleshooting Mass Spectrometry Analysis

| Problem | Potential Cause | Recommended Solution |

| Low Abundance of the Molecular Ion ([M+H]⁺) and Prominent [M+H-16]⁺ or [M+H-18]⁺ Peaks | In-source fragmentation of the N-hydroxy group (loss of oxygen) or dehydration. This is common for N-oxides and related compounds. | Optimize the ion source parameters. Reduce the fragmentor/cone voltage and the source temperature to minimize in-source fragmentation.[8] |

| Multiple Peaks with Similar Fragmentation Patterns | Presence of isomers or degradation products formed prior to or during analysis. | Review sample handling and preparation procedures to minimize degradation. Use high-resolution mass spectrometry to obtain accurate mass measurements and help differentiate between compounds with the same nominal mass. |

| Poor Sensitivity | Ion suppression from matrix components or inappropriate mobile phase additives. | Improve sample cleanup using a more rigorous SPE protocol. Ensure mobile phase additives are volatile and MS-friendly (e.g., formic acid, acetic acid, ammonium formate).[9] |

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experimental procedures.

Protocol 1: Stabilization and Storage of Plasma Samples

-

Collection: Collect whole blood in EDTA-containing tubes.

-

Immediate Cooling: Place the blood tubes on ice immediately after collection.

-

Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1500 x g for 15 minutes at 4°C to separate the plasma.

-

Stabilization (Optional but Recommended): Transfer the plasma to a new polypropylene tube. For every 1 mL of plasma, add 10 µL of a freshly prepared 100 mM solution of N-acetylcysteine in water. Vortex briefly. This is a suggested starting point and should be validated.

-

Aliquoting and Storage: Aliquot the stabilized plasma into smaller volumes to avoid multiple freeze-thaw cycles. Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) of N-OH-AAF and Metabolites from Plasma

This protocol is a general guideline using a C18 cartridge and should be optimized for your specific application.

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) by passing 2 mL of methanol followed by 2 mL of water through the cartridge.[3] Do not let the cartridge run dry.

-

Sample Loading: Thaw the plasma sample on ice. Dilute 500 µL of plasma with 500 µL of 2% formic acid in water. Load the diluted plasma onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 drop per second).

-

Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Workflow Diagram: From Sample to Analysis

Caption: Workflow for N-OH-AAF analysis with artifact prevention steps.

Section 4: Understanding N-OH-AAF Degradation and Mass Spectral Fragmentation

A key to troubleshooting is understanding the potential degradation pathways and how these products will appear in your mass spectrometer.

Potential Degradation Pathway of N-OH-AAF

N-OH-AAF is known to be unstable and can be converted to other reactive species. A primary non-enzymatic degradation pathway involves oxidation to 2-nitrosofluorene and deacetylation to the highly reactive N-hydroxy-2-aminofluorene (N-OH-AF).[6]

Caption: Potential degradation pathways of N-OH-AAF.

Predicted Mass Spectral Fragmentation

Understanding the fragmentation patterns of N-OH-AAF and its potential artifacts is crucial for their identification. The following are predicted fragmentation patterns based on common fragmentation rules for similar chemical moieties.

This compound (N-OH-AAF)

-

[M+H]⁺: The protonated molecular ion.

-

[M+H-16]⁺: Loss of oxygen from the N-hydroxy group (a common fragmentation for N-oxides).

-

[M+H-18]⁺: Loss of water (dehydration).

-

[M+H-42]⁺: Loss of the acetyl group (ketene).

-

[M+H-60]⁺: Combined loss of water and the acetyl group.

2-Nitrosofluorene

-

[M+H]⁺: The protonated molecular ion.

-

[M+H-16]⁺: Loss of oxygen from the nitroso group.

-

[M+H-30]⁺: Loss of the nitroso group (NO).

2-Aminofluorene

-

[M+H]⁺: The protonated molecular ion, which is typically stable due to the aromatic nature of the compound.

By monitoring for these characteristic fragments, you can more confidently identify N-OH-AAF and distinguish it from its degradation products.

References

-

Wu, S. G., & Straub, K. D. (1976). Purification and characterization of N-hydroxy-2-acetylaminofluorene sulfotransferase from rat liver. Journal of Biological Chemistry, 251(21), 6529-6536. [Link]

-

PubChem. (n.d.). Hydroxyacetylaminofluorene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, L., et al. (2015). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. Journal of Analytical Methods in Chemistry, 2015, 856082. [Link]

-

LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

-

O'Brien, P. J., et al. (1992). Comparative toxicity and mutagenicity of N-hydroxy-2-acetylaminofluorene and 7-acetyl-N-hydroxy-2-acetylaminofluorene in human lymphoblasts. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 272(2), 169-176. [Link]

-

DeBaun, J. R., et al. (1970). Reactivity in Vivo of the Carcinogen N-hydroxy-2-acetylaminofluorene: Increase by Sulfate Ion. Science, 167(3915), 184-186. [Link]

-

Dolan, J. W. (2005). On-Column Sample Degradation. LCGC North America, 23(6), 576-582. [Link]

-

Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 3(14), 1655-1669. [Link]

-

Kushnir, M. M., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 8(4), 74. [Link]

-

Belfield, K. D., et al. (2000). Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. Chemistry of Materials, 12(6), 1667-1672. [Link]

-

Glajch, J. L., et al. (1987). Effect of column degradation on the reversed-phase high-performance liquid chromatographic separation of peptides and proteins. Journal of Chromatography A, 384, 81-90. [Link]

-

Schwaiger, J., et al. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(4), M1161. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Majors, R. E. (2004). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. LCGC North America, 22(12), 1184-1193. [Link]

-

Ji, A. Q., & El-Shourbagy, T. A. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Laboratory, 37(14), 22-25. [Link]

-

LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

-

University College London. (n.d.). HPLC solvents and mobile phase additives. [Link]

-

W. M. Baird, et al. (1980). Mutagenicity of N-hydroxy-2-acetylaminofluorene and N-hydroxy-phenacetin and their respective deacetylated metabolites in nitroreductase deficient Salmonella TA98FR and TA100FR. Carcinogenesis, 1(4), 329-335. [Link]

Sources

- 1. unitedchem.com [unitedchem.com]

- 2. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. sciencescholar.us [sciencescholar.us]

- 6. Effect of column degradation on the reversed-phase high-performance liquid chromatographic separation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

quality control measures for N-Hydroxy-2-acetamidofluorene research

The N-Hydroxy-2-acetamidofluorene (N-OH-AAF) Technical Support Center is now active.[1]

This guide addresses the critical stability, purity, and safety challenges associated with N-OH-AAF, a proximate carcinogen used to model DNA damage and repair mechanisms. Unlike its parent compound (2-AAF), N-OH-AAF is chemically labile and requires rigorous handling to prevent experimental artifacts.[1]

Module 1: Storage & Stability (The "Shelf-Life" Crisis)

Q: I received my N-OH-AAF shipment at room temperature. Is it compromised? A: Likely not, but immediate action is required. While bulk N-OH-AAF is often shipped at ambient temperature due to short-term stability, it is highly susceptible to auto-oxidation and light-induced disproportionation over time.[1]

-